(E)-2-morpholino-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one
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Description
(E)-2-morpholino-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C18H15N3O5S and its molecular weight is 385.39. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Glucosidase Inhibition
- Research by Özil et al. (2018) explored derivatives of benzimidazoles containing a morpholine skeleton for their in vitro antioxidant activities and α-glucosidase inhibitory potential. These compounds, synthesized using a rapid 'one-pot' method, exhibited significant scavenging activity and outperformed the standard acarbose in inhibiting α-glucosidase, indicating potential applications in managing oxidative stress and glucose regulation [Özil, Cansu Parlak, & Baltaş, 2018].
Antitumor Agents
- A study by Matiichuk et al. (2020) focused on the design of antitumor agents using 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde derivatives, highlighting the synthesis of compounds with potential antitumor activities. This work underscores the role of such derivatives in developing new therapeutic options against cancer [Matiichuk, Horak, Chaban, Horishny, Tymoshuk, & Matiychuk, 2020].
Liquid Crystalline Phases
- Abdulnabi et al. (2020) synthesized mesogens with a furan moiety, showing that these compounds display liquid crystalline phases, including enantiotropic nematic and smectic A phases. This research indicates potential applications in the field of liquid crystal displays and other electronic devices [Abdulnabi, Al-Obaidy, Tomi, & Jaffer, 2020].
Structural and Spectral Analysis
- Franklin et al. (2011) conducted a structural and spectral analysis of a Mannich base derivative of benzothiazole, providing insight into its molecular geometry and interactions. This study has implications for the design of molecules with specific properties for pharmaceutical and material science applications [Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011].
Properties
IUPAC Name |
(5E)-2-morpholin-4-yl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c22-17-16(27-18(19-17)20-7-9-25-10-8-20)11-12-5-6-15(26-12)13-3-1-2-4-14(13)21(23)24/h1-6,11H,7-10H2/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONUQVFVRONUGS-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.